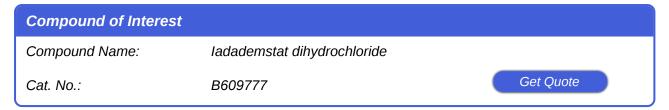


ladademstat Dihydrochloride: A Technical Guide to Preclinical Data

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ladademstat dihydrochloride (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; KDM1A). Preclinical research has demonstrated its potential as a therapeutic agent in various hematological and solid tumors, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer. This technical guide provides an in-depth overview of the preclinical data for iadademstat, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to ladademstat Dihydrochloride

ladademstat is an orally bioavailable, covalent inhibitor of LSD1, an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, iadademstat alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.[1] This targeted epigenetic modulation has shown promise in preclinical models of various cancers, particularly those dependent on LSD1 activity for their survival and proliferation.[2]



Mechanism of Action

ladademstat's primary mechanism of action is the irreversible inhibition of LSD1's demethylase activity.[3] This inhibition leads to an increase in the methylation of H3K4, a mark associated with active gene transcription.[3] Furthermore, iadademstat has been shown to disrupt the scaffolding function of LSD1, preventing its interaction with key transcription factors involved in oncogenesis.[4]

In Acute Myeloid Leukemia (AML)

In AML, iadademstat disrupts the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1).[4] The LSD1-GFI1 complex is crucial for maintaining the differentiation block in leukemic blasts. By inhibiting this interaction, iadademstat promotes the differentiation of AML cells into mature myeloid cells.[2]

In Small Cell Lung Cancer (SCLC)

In SCLC, iadademstat interferes with the binding of LSD1 to the transcription factor INSM1 (Insulinoma-associated 1).[4] The LSD1-INSM1 complex represses the NOTCH signaling pathway, which can act as a tumor suppressor in this context. Iadademstat-mediated inhibition of this complex leads to the reactivation of NOTCH1 and its downstream target HES1, and a reduction in the expression of pro-neuroendocrine transcription factors ASCL1 and NEUROD1, ultimately inhibiting SCLC tumor growth.[4][5]

In Breast Cancer

In certain subtypes of breast cancer, particularly those driven by the transcription factor SOX2, iadademstat has shown efficacy in targeting cancer stem cells (CSCs).[6][7] It has been demonstrated to block the formation of mammospheres, an in vitro measure of CSC activity, and reduce the expression of SOX2.[6][7]

Preclinical Efficacy Data

The preclinical activity of iadademstat has been evaluated in a range of in vitro and in vivo models.

In Vitro Activity



ladademstat has demonstrated potent and selective inhibition of LSD1 and has shown significant anti-proliferative effects in various cancer cell lines.

Assay Type	Cell Line/Target	Result	Reference
LSD1 Demethylase Activity	Purified LSD1	IC50: 12 nmol/L	[3]
Cell Differentiation	AML cell lines	Induces differentiation at < 1 nM	[2]
Mammosphere Formation	MDA-MB-436 (Breast Cancer)	IC50: 3.98 μmol/L	[3]
Cell Viability	NCI-H510A (SCLC)	Data available in referenced study	[8]
Cell Viability	MOLM-13 (AML)	Data available in referenced study	[9]
Cell Viability	MV4-11 (AML)	Data available in referenced study	[9]
Cell Viability	BT-474 (Breast Cancer)	Data available in referenced study	[10]

In Vivo Activity

ladademstat has shown significant anti-tumor activity in various xenograft models, including patient-derived xenografts (PDX).

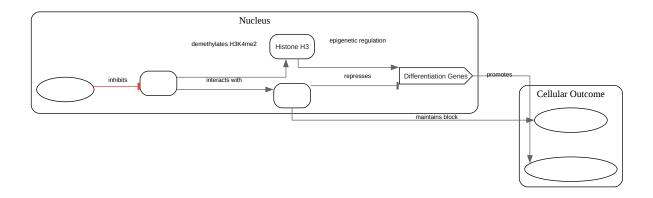


Cancer Type	Model	ladademstat Dose	Tumor Growth Inhibition (TGI)	Reference
Glioblastoma	Xenograft	400 μg/kg (p.o., weekly)	Significant reduction in tumor growth and increased survival	[11]
AML	Rodent Xenografts	Not specified	Reduction of tumor growth correlated with differentiation biomarkers	[2]
SCLC	Chemoresistant PDX	Not specified	Complete and durable tumor regression	[5]
Breast Cancer	Luminal-B PDX	Not specified	Significantly reduced mammosphere formation	[6]
AML	MOLM-13 Luciferase Xenograft	300 mg/kg (daily)	Slower development of leukemia and improved overall survival	[12]

Signaling Pathways and Experimental Workflows Signaling Pathways

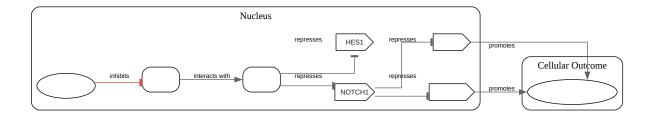
The following diagrams illustrate the key signaling pathways affected by iadademstat.





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ladademstat's Mechanism in AML



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ladademstat's Mechanism in SCLC





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ladademstat's Mechanism in Breast Cancer

Experimental Workflows

The following diagrams outline the general workflows for key preclinical experiments.



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Cell Viability (MTT) Assay Workflow



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Apoptosis (Western Blot) Assay Workflow

Detailed Experimental Protocols Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[13][14][15][16][17]

• Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.



- Drug Treatment: Prepare serial dilutions of **iadademstat dihydrochloride** in culture medium. Remove the old medium from the wells and add 100 μL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 μL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Carefully remove the medium from the wells. Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This protocol is based on standard western blotting procedures for apoptosis detection.[18][19] [20]

- Cell Treatment and Lysis: Plate cells in 6-well plates and treat with iadademstat at the desired concentrations for 24-48 hours. Collect the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Load 20-30 μg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., βactin or GAPDH) should also be used.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of cleaved caspase-3.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for performing a ChIP assay to assess histone modifications.[21]

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me2 or a control IgG.
- Immune Complex Capture: Add protein A/G agarose beads to capture the antibodychromatin complexes.
- Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- DNA Purification: Purify the DNA using a PCR purification kit.



- Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes of interest.
- Data Analysis: Calculate the enrichment of H3K4me2 at the target gene promoters relative to the input and IgG controls.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines the general steps for establishing and utilizing PDX models.[1][4][6][7][9] [22][23][24][25][26]

- Tumor Implantation: Obtain fresh tumor tissue from a patient under sterile conditions. Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = (Length x Width²)/2).
- Passaging: Once the tumors reach a size of approximately 1000-1500 mm³, euthanize the
 mouse and harvest the tumor. The tumor can then be passaged into new cohorts of mice for
 expansion.
- Drug Treatment: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer iadademstat dihydrochloride orally at the desired dose and schedule. The control group should receive the vehicle.
- Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion



The preclinical data for **iadademstat dihydrochloride** strongly support its potential as a novel epigenetic therapy for a range of cancers. Its dual mechanism of inhibiting LSD1's enzymatic activity and scaffolding function provides a powerful approach to reactivate tumor suppressor pathways and induce cancer cell differentiation. The in vitro and in vivo studies have demonstrated significant anti-tumor efficacy in AML, SCLC, and breast cancer models. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising therapeutic agent. As iadademstat progresses through clinical trials, a deeper understanding of its preclinical profile will be invaluable for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative treatment.

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